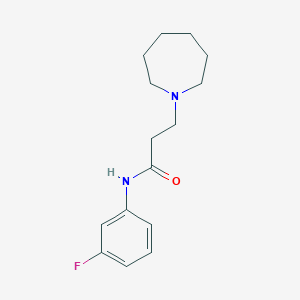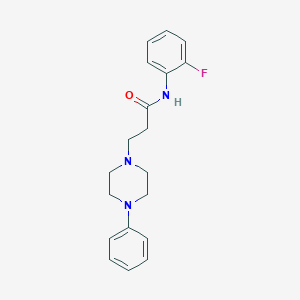![molecular formula C18H25BrN2O3 B248104 Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248104.png)
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-bromo-3-methylanilino group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Anilino Intermediate: The starting material, 4-bromo-3-methylaniline, undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the intermediate 4-bromo-3-methylanilino compound.
Coupling with Piperidine Derivative: The anilino intermediate is then coupled with a piperidine derivative, such as ethyl 4-piperidinecarboxylate, under suitable reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromo-3-methylanilino group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.
Biological Research: The compound is used in biological assays to investigate its effects on various biological targets and pathways.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-[3-(4-chloro-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
Ethyl 1-[3-(4-fluoro-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
Ethyl 1-[3-(4-methoxy-3-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate: The methoxy group can alter the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H25BrN2O3 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H25BrN2O3/c1-3-24-18(23)14-6-9-21(10-7-14)11-8-17(22)20-15-4-5-16(19)13(2)12-15/h4-5,12,14H,3,6-11H2,1-2H3,(H,20,22) |
Clave InChI |
KXZCIELTFRMJDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
SMILES canónico |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248022.png)
![1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248025.png)
![1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248026.png)
![3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248028.png)




![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248038.png)



![3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248044.png)
